N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Catalog No.
S617511
CAS No.
168982-69-2
M.F
C16H27NO4
M. Wt
297.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Authentic 3-oxo-C12-HSL (CAS 168982-69-2) eliminates assay validity issues caused by shorter-chain or unsubstituted AHL analogs. - LasR-specific agonist with EC50 ~9 nM, ensuring accurate competitive inhibitor IC50 determination. - Essential for inducing robust P. aeruginosa biofilms and calibrating LC-MS/MS diagnostics. - Reliably supplied for QS inhibitor development and host-pathogen interaction studies.

CAS Number

168982-69-2

Product Name

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1

InChI Key

PHSRRHGYXQCRPU-AWEZNQCLSA-N

Synonyms

3-oxo-C12-HSL, 3-oxo-C8-HSL, 3O-C12-HSL, N-(3-oxododecanoyl)-homoserine lactone, N-(3-oxododecanoyl)-L-homoserine lactone, N-(3-oxododecanoyl)homoserine lactone, N-3-oxododecanoyl-L-homoserine lactone, N3-ODDHL

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O

The exact mass of the compound N-3-Oxo-Dodecanoyl-L-Homoserine Lactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of N-acyl-L-homoserine lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL, CAS 168982-69-2) is the primary autoinducer of the Pseudomonas aeruginosa LasI/LasR quorum sensing (QS) system. As a long-chain N-acyl homoserine lactone, it governs the hierarchical expression of virulence factors and biofilm formation. In procurement and laboratory workflows, it serves as the essential reference material for developing QS inhibitors, calibrating diagnostic assays, and modeling cross-kingdom host-pathogen interactions. Its specific molecular architecture—combining a 12-carbon acyl chain with a 3-oxo modification—dictates its distinct solubility, receptor affinity, and biological half-life, making it a critical reagent for microbiologists and medicinal chemists requiring precise, reproducible control over bacterial group behaviors [1].

Research Fit

Probe LasR quorum sensing system activation in P. aeruginosa
Model Host-pathogen interaction studies, including immune modulation
Context Concentration-dependent effects on cytokine production in vitro

Substituting 3-oxo-C12-HSL with shorter-chain analogs (e.g., C4-HSL) or unsubstituted variants (e.g., C12-HSL) fundamentally compromises assay validity and procurement objectives. The LasR binding pocket is highly specific; the 3-oxo group forms a critical water-mediated hydrogen bond with the Arg61 residue, an interaction absent in unsubstituted AHLs [1]. Shorter acyl chains fail to provide the necessary hydrophobic packing, resulting in a complete loss of transcriptional activation [2]. Furthermore, the 3-oxo moiety introduces a distinct degradation vulnerability at biological pH, leading to spontaneous non-enzymatic rearrangement into a tetramic acid byproduct—a pathway that generic unsubstituted AHLs do not undergo [2]. Consequently, using alternative AHLs yields false negatives in LasR screening and fails to replicate the true degradation kinetics required for accurate P. aeruginosa modeling.

Substitution Risk

Non-oxo analog
C12-HSL lacks 3-oxo group, resulting in reduced LasR activation potency that may alter QS-regulated gene expression.
Shorter-chain AHLs
C4-HSL and 3-oxo-C10-HSL fail to activate LasR at physiological concentrations; C4-HSL does not trigger the host IL-8 response.
Immunomodulatory profile
The specific immune cell modulation observed with 3-oxo-C12-HSL is not replicated by other AHLs, limiting model validity.

LasR Receptor Specificity and Activation Potency

3-oxo-C12-HSL is the specific cognate ligand for the LasR receptor. In standardized bacterial reporter assays, 3-oxo-C12-HSL demonstrates an EC50 of approximately 9 nM, driving over 420-fold transcriptional induction of target genes[REFS-1, REFS-2]. In stark contrast, the closely related long-chain analog 3-hydroxy-C14-HSL yields only a 62.9-fold induction, while the short-chain P. aeruginosa autoinducer C4-HSL shows zero measurable induction [REFS-1, REFS-2].

Evidence DimensionLasR Transcriptional Induction & Potency (EC50)
Target Compound Data3-oxo-C12-HSL: ~422.9-fold induction, EC50 ~9 nM
Comparator Or Baseline3-hydroxy-C14-HSL: 62.9-fold induction; C4-HSL: No induction
Quantified Difference6.7-fold higher maximal induction than C14-HSL; absolute requirement over C4-HSL
ConditionsE. coli LasR reporter strains / flow cytometry sort-seq

Procuring the exact 3-oxo-C12-HSL standard is mandatory to establish a reliable baseline for high-throughput screening of LasR antagonists without off-target noise.

LasR Activation (EC50)
Head-to-head
4.2× more potent vs C12-HSL
Supports LasR-specific QS activation studies
E. coli reporter; EC50 12.9 nM vs 54 nM

Stability and Degradation Kinetics in Biological Media

The chemical stability of AHLs directly impacts assay reproducibility and handling protocols. While all AHLs are susceptible to pH-dependent lactone ring hydrolysis, 3-oxo-C12-HSL undergoes an additional, spontaneous Claisen-like rearrangement into a tetramic acid byproduct at biological pH [1]. This dual degradation pathway is specific to 3-oxo-substituted AHLs and does not occur in unsubstituted analogs like C12-HSL or short-chain variants [1].

Evidence DimensionDegradation Pathways at pH 7.4
Target Compound Data3-oxo-C12-HSL: Dual pathway (Lactonolysis + Tetramic acid rearrangement)
Comparator Or BaselineUnsubstituted AHLs: Single pathway (Lactonolysis only)
Quantified DifferencePresence of irreversible non-enzymatic tetramic acid conversion specific to the 3-oxo moiety
ConditionsIncubation in biological media (pH ~7.4) at 37°C

Buyers must account for this distinct degradation profile when designing prolonged cell-culture assays, necessitating precise stock preparation in non-aqueous solvents (e.g., DMSO) to ensure reproducible dosing.

Native LasR Activation (EC50)
Head-to-head
593 nM vs >22 µM
C12-chain length critical for LasR activation
P. aeruginosa PAO1; >37-fold difference

Chain-Length and Oxo-Dependent Mammalian Immunomodulation

Beyond bacterial signaling, 3-oxo-C12-HSL acts as a cross-kingdom immunomodulator. It actively attenuates JAK-STAT signaling in mammalian macrophages, reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α [1]. Structure-activity relationship (SAR) studies confirm that this immunosuppressive activity strictly requires both the 12-to-14 carbon acyl chain and the 3-oxo (or 3-hydroxyl) modification [2]. Shorter-chain AHLs, such as C4-HSL, fail to bind mammalian immune receptors and do not trigger these host-cell apoptotic or immunosuppressive pathways [2].

Evidence DimensionMacrophage Immunosuppressive Activity
Target Compound Data3-oxo-C12-HSL: Active suppression of pro-inflammatory cytokines (IL-6, TNF-α)
Comparator Or BaselineC4-HSL / Short-chain AHLs: Inactive in host immunomodulation
Quantified DifferenceStrict structural requirement for C12-14 chain and 3-oxo group to induce host immune receptor response
ConditionsLPS/IFNγ-stimulated RAW264.7 murine macrophages

For researchers modeling cystic fibrosis or gut dysbiosis, procuring the exact 3-oxo-C12-HSL is critical, as generic or short-chain AHLs completely fail to replicate host immune suppression.

S. epidermidis Biofilm
Head-to-head
Active (100–200 µM) vs Inactive
Unique interspecies biofilm inhibition profile
C4-HSL showed no effect in same assays
LasR Selectivity vs C4-HSL
Class-level
>7,750× more potent vs C4-HSL
C4-HSL cannot functionally replace 3-oxo-C12-HSL
E. coli reporter; EC50 >100 µM for C4-HSL
IL-8 Induction (16HBE)
Reported
Significant induction vs No induction
Models host inflammatory response in airway research
100 µM; functional neutrophil chemotaxis

High-Throughput Screening of LasR Inhibitors

3-oxo-C12-HSL is the required baseline agonist for evaluating novel non-AHL LasR antagonists. By establishing the maximum transcriptional activation threshold (EC50 ~9 nM), researchers can accurately quantify the IC50 of competitive inhibitors designed to attenuate P. aeruginosa virulence [1].

Host-Pathogen Interaction and Immunomodulation Models

Due to its distinct cross-kingdom signaling capabilities, this compound is essential for studying how bacterial autoinducers modulate mammalian immune responses, including the induction of macrophage apoptosis and the suppression of JAK-STAT-mediated cytokine release via bitter taste receptors [2].

Biofilm Formation and Disruption Assays

As the master regulator of the P. aeruginosa QS hierarchy, 3-oxo-C12-HSL is procured to artificially induce robust biofilm formation in vitro. This provides a standardized testing environment for anti-biofilm coatings, medical device materials, and novel antibiotic formulations [1].

Analytical Standard for Environmental and Clinical Monitoring

The compound serves as a critical calibrated LC-MS/MS internal standard for quantifying endogenous LasI-driven autoinducer production in clinical isolates (e.g., cystic fibrosis sputum) or complex bioreactor communities, where distinguishing between 3-oxo and unsubstituted AHLs is analytically paramount[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
LasR QS virulence research
LasR agonism potency & selectivity
EC50 comparison against short-chain AHLs
Polymicrobial biofilm dynamics
Gram-positive biofilm inhibition profile
S. epidermidis growth and biofilm assays
Respiratory epithelial inflammation models
IL-8 induction in bronchial epithelial cells
Neutrophil chemotaxis readouts
Immunomodulatory drug discovery SAR
Parent scaffold structure-activity profile
Lymphocyte proliferation & TNF-α assays

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

297.19400834 Da

Monoisotopic Mass

297.19400834 Da

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(3-ketododecanoyl)-L-homoserine lactone

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]
Song et al. Spatiotemporal modulation of biodiversity in a synthetic chemical-mediated ecosystem. Nature Chemical Biology, doi: 10.1038/nchembio.244, published online 01 November 2009 http://www.nature.com/naturechemicalbiology

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